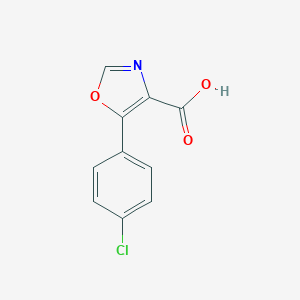

5-(4-chlorophenyl)-1,3-oxazole-4-carboxylic Acid

Descripción general

Descripción

5-(4-chlorophenyl)-1,3-oxazole-4-carboxylic Acid is a useful research compound. Its molecular formula is C10H6ClNO3 and its molecular weight is 223.61 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

5-(4-chlorophenyl)-1,3-oxazole-4-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of an oxazole ring and a carboxylic acid functional group. Its molecular formula is , with a molecular weight of approximately 233.64 g/mol. The chlorophenyl substitution is significant for its biological activity, influencing both pharmacokinetic and pharmacodynamic properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Key mechanisms include:

- Enzyme Interaction : The compound has been shown to interact with cytochrome P450 enzymes, which are critical for drug metabolism. This interaction can influence the bioavailability of other therapeutic agents.

- Cell Signaling Modulation : It affects cellular processes by modulating signaling pathways such as MAPK/ERK, crucial for cell proliferation and differentiation.

- Caspase Activation : Studies indicate that the compound may induce apoptosis in cancer cells through caspase activation, specifically caspase-3/7, leading to cell cycle arrest in the G2/M phase .

Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HT-1080 (fibrosarcoma) | 19.56 | Induction of apoptosis via caspase activation |

| MCF-7 (breast) | Varies | Cell cycle arrest and apoptosis |

| A549 (lung) | Varies | Caspase-mediated apoptosis |

These findings suggest that the compound could be a promising candidate for further development in cancer therapy.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies indicate effectiveness against Gram-positive bacteria and fungi such as Candida albicans:

| Microorganism | Activity |

|---|---|

| Gram-positive bacteria | Effective |

| Candida albicans | Effective |

The presence of the oxazole ring contributes to its bioactivity against these pathogens .

Synthesis and Evaluation

A study synthesized various derivatives of this compound and evaluated their biological activities. Among these derivatives, specific compounds exhibited marked growth inhibition against multiple cancer cell lines while showing limited toxicity towards normal cells. This highlights the potential for selective targeting in cancer therapy .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various proteins involved in cancer progression. The results indicated strong binding interactions with target proteins associated with apoptosis pathways, suggesting a rational basis for its anticancer effects .

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound has the molecular formula and a CAS number of 143659-14-7. Its structure features a chlorophenyl group attached to an oxazole ring with a carboxylic acid functional group, which contributes to its reactivity and potential applications in various chemical reactions and formulations .

Medicinal Chemistry

This compound has shown promise in medicinal chemistry, particularly as a scaffold for developing new pharmaceuticals. Its derivatives have been investigated for their potential as:

- Antimicrobial Agents : Studies have indicated that compounds derived from this oxazole can exhibit significant antibacterial and antifungal activities. The presence of the chlorophenyl group enhances the lipophilicity of these compounds, which is crucial for penetrating biological membranes.

- Anti-inflammatory Agents : Research has suggested that this compound may inhibit certain inflammatory pathways, making it a candidate for treating inflammatory diseases. Its ability to modulate the immune response is under investigation in preclinical studies.

- Anticancer Properties : Preliminary studies indicate that derivatives of this compound may possess cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve apoptosis induction and cell cycle arrest .

Agrochemicals

In the field of agrochemistry, this compound has potential applications as:

- Herbicides : The compound’s structure allows for modifications that could lead to effective herbicidal agents. Research is ongoing to evaluate its efficacy against specific weed species while minimizing toxicity to crops.

- Insecticides : Similar structural analogs have been explored for their insecticidal properties. The development of safer insecticides with lower environmental impact is a critical area of research, where this compound could play a role.

Material Science

The unique chemical structure of this compound also opens avenues in material science:

- Polymer Chemistry : This compound can serve as a building block for synthesizing polymers with specific properties such as thermal stability and chemical resistance. Research into its use in creating advanced materials for coatings and composites is ongoing.

- Sensors : The electronic properties of oxazole derivatives make them suitable candidates for developing chemical sensors. Their ability to interact with various analytes can be harnessed in sensor technology for environmental monitoring or biomedical applications.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial activity of various derivatives of this compound against Gram-positive and Gram-negative bacteria. Results showed that certain modifications increased antibacterial potency significantly compared to standard antibiotics .

Case Study 2: Anti-inflammatory Effects

Research conducted on the anti-inflammatory effects of this compound demonstrated its ability to inhibit pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in treating chronic inflammatory conditions .

Análisis De Reacciones Químicas

Esterification and Amidation

The carboxylic acid group undergoes esterification and amidation reactions. For example:

-

Esterification with methanol : Forms methyl 5-(4-chlorophenyl)-1,3-oxazole-4-carboxylate using sulfuric acid as a catalyst .

-

Amidation with amines : Reacts with primary or secondary amines to yield substituted amides. For instance, treatment with hydrazine hydrate produces hydrazide derivatives .

Table 1: Reaction Conditions and Yields

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Esterification | Methanol, H₂SO₄, reflux | Methyl ester | 80–90% | |

| Amidation | Hydrazine hydrate, ethanol, 80°C | 5-(4-Chlorophenyl)oxazole-4-carbohydrazide | 85% |

Electrophilic Substitution

The oxazole ring undergoes electrophilic substitution at the 2-position due to electron-rich nitrogen atoms. Examples include:

-

Halogenation : Bromination using Br₂ in acetic acid introduces bromine at the 2-position .

-

Sulfonation : Reaction with chlorosulfonic acid yields sulfonyl derivatives .

Nucleophilic Substitution

The 4-chlorophenyl group can participate in nucleophilic aromatic substitution under harsh conditions (e.g., NaOH, 200°C) .

Table 2: Substitution Reactions

Cyclization Reactions

The compound serves as a precursor in heterocyclic synthesis:

-

Formation of oxazolones : Cyclodehydration with ethyl chloroformate yields 1,3-oxazol-5(4H)-one derivatives .

-

Synthesis of fused rings : Reacts with thiourea or guanidine to form thiazole or pyrimidine-fused systems .

-

5-(4-Chlorophenyl)-1,3-oxazole-4-carboxylic acid → Oxazolone (via cyclodehydration with ethyl chloroformate).

-

Oxazolone → N-acyl-α-amino ketones (via Friedel–Crafts acylation).

Decarboxylation

Under thermal or acidic conditions, decarboxylation occurs, producing 5-(4-chlorophenyl)oxazole:

Ring-Opening Reactions

The oxazole ring can be cleaved under strong reducing or oxidizing conditions:

-

Reduction : LiAlH₄ reduces the oxazole to a dihydrooxazole derivative.

-

Oxidation : KMnO₄ in acidic medium opens the ring, forming a dicarboxylic acid .

Metal-Catalyzed Coupling

The 4-chlorophenyl group participates in Suzuki–Miyaura cross-coupling with aryl boronic acids, facilitated by Pd(PPh₃)₄ :

Salt Formation

The carboxylic acid forms salts with bases:

Key Reaction Mechanisms

Propiedades

IUPAC Name |

5-(4-chlorophenyl)-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO3/c11-7-3-1-6(2-4-7)9-8(10(13)14)12-5-15-9/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGPXKQGURSURNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(N=CO2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10374042 | |

| Record name | 5-(4-Chlorophenyl)-1,3-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143659-14-7 | |

| Record name | 5-(4-Chlorophenyl)-1,3-oxazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(4-Chlorophenyl)-1,3-oxazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.